N-(3-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
The compound “N-(3-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also has a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the reaction of appropriate precursors under specific conditions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. Common reactions might involve the furan and pyrazole rings or the various functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound such as melting point, boiling point, solubility, etc., are not available in the literature. These properties can be influenced by factors such as the size and shape of the molecule, the functional groups present, and the overall polarity of the molecule .Scientific Research Applications
Protein Tyrosine Kinase Inhibition
This compound has been investigated for its potential as a protein tyrosine kinase (PTK) inhibitor . PTKs are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein. They play a crucial role in signal transduction pathways that regulate cellular functions such as growth, differentiation, and metabolism. Inhibitors of PTK can have therapeutic applications in diseases where PTKs are abnormally activated, such as certain types of cancer .
Anticancer Activity
The furan-2-yl group within the compound’s structure is of particular interest in medicinal chemistry due to its presence in molecules with anticancer properties. The compound’s ability to inhibit PTKs suggests that it could be effective against cancers where PTKs are involved in tumor growth and proliferation .
Lung Carcinoma Treatment
Specific derivatives of this compound have shown promise in the treatment of lung carcinoma. Molecular docking studies and cytotoxicity assays against the A549 lung carcinoma cell line have indicated that certain chalcones derived from the compound can induce apoptosis in cancer cells .
Antimicrobial Activity
Compounds with the furan-2-yl moiety have been associated with antimicrobial activity. This suggests that the compound could be developed into treatments for bacterial or fungal infections, provided that further research supports its efficacy and safety .
Anti-inflammatory Properties
The structural features of this compound suggest potential anti-inflammatory properties. By modulating the activity of enzymes or receptors involved in inflammation, it could contribute to the treatment of chronic inflammatory diseases .
Enzyme Inhibition
Beyond PTKs, the compound may act as an inhibitor for other enzymes involved in various biological processes. This could lead to applications in treating diseases where enzyme regulation is a therapeutic strategy .
Antioxidant Effects
The furan-2-yl component is also known for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is implicated in many diseases, including neurodegenerative disorders and aging .
Appetite Suppression
Some furan-2-yl derivatives have been noted for their appetite suppressant effects. While this application is less explored for the specific compound , it presents an interesting area for future research, potentially contributing to the treatment of obesity .
Mechanism of Action
Target of Action
It’s known that both furan and pyrazole derivatives have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities .
Mode of Action
Furan-containing compounds are known for their wide range of advantageous biological and pharmacological characteristics . Similarly, indole derivatives, which share some structural similarities with pyrazole, are known to bind with high affinity to multiple receptors .
Biochemical Pathways
Furan and pyrazole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds may affect a variety of biochemical pathways.
Result of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . Similarly, indole derivatives, which share some structural similarities with pyrazole, are known to exhibit various biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-[2-(2,2-dimethylpropanoyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-19(2,3)18(23)22-16(17-9-6-10-26-17)12-15(20-22)13-7-5-8-14(11-13)21-27(4,24)25/h5-11,16,21H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHGPJGUJKFQGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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